N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a methoxyphenyl group, a pyrrolidine ring, and a phenoxyacetamide backbone.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H26N2O3/c1-25-18-11-9-17(10-12-18)20(23-13-5-6-14-23)15-22-21(24)16-26-19-7-3-2-4-8-19/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24) |
InChI Key |
QYRZTUUZIFTJSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethanol, which is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
A 3D-QSAR (CoMFA) study compared three derivatives:
- 3a : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide
- 3b : N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)-acetamide
- 3c: N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide (target compound)
| Compound | Substituent | IC50 (µM) | Sucrose-Loaded Model (Δ Blood Glucose) | STZ-Induced Diabetic Model (Δ Blood Glucose) |
|---|---|---|---|---|
| 3a | Naphthalen-1-yl | 69 | -25.1% | -21.4% |
| 3b | 2-Nitrophenyl | 87 | -19.8% | -17.5% |
| 3c | Phenoxy | 74 | -24.6% | -20.6% |
Key Findings :
- 3c exhibited intermediate inhibitory activity (IC50 = 74 µM) but superior in vivo efficacy compared to 3b, highlighting the phenoxy group's balance between steric bulk and electronic effects .
- The nitro group in 3b reduced activity, likely due to metabolic instability or unfavorable electronic interactions.
Stereochemical and Structural Variants
N-[(2R)-2-(1H-Indol-3-yl)-2-(4-Methoxyphenyl)ethyl]-2-phenoxyacetamide ()
- Structure : Incorporates an indol-3-yl group and R-configuration.
- Molecular Formula : C25H24N2O3 (vs. C21H24N2O3 for the target compound).
- Impact : The indole moiety may enhance binding to serotonin or dopamine receptors, diverging from the target compound’s metabolic focus. Stereochemistry could influence enantioselective activity, though data is lacking .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-Methoxyphenyl)ethyl)acetamide (20a, )
- Structure: Replaces phenoxy with a triazin-yl group.
- Synthesis : 40% yield, 99.4% HPLC purity.
- Relevance: The triazin-yl group may enhance solubility but introduce steric hindrance, reducing target affinity compared to phenoxy .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide ()
- Hazards : Oral toxicity (Category 4), skin irritation (Category 2).
- Comparison: The target compound’s methoxyphenyl group may reduce toxicity compared to ethylphenoxy, but similar safety evaluations are warranted .
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methoxy) : Enhance binding to enzymes like protein tyrosine phosphatases by modulating electron density .
- Bulky Substituents (e.g., Naphthalen-1-yl) : Improve inhibitory activity (3a > 3c) but may reduce bioavailability.
- Polar Groups (e.g., Sulfonyl in ) : Increase solubility but may limit blood-brain barrier penetration.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 316.40 g/mol
The presence of both a pyrrolidine moiety and a phenoxyacetamide group suggests potential interactions with various biological targets, particularly in neurological pathways.
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Studies have indicated that derivatives of phenoxyacetamide can possess antibacterial properties against various strains of bacteria .
- Neurological Effects : The pyrrolidine structure is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
Case Studies
- Antioxidant Evaluation :
- Antimicrobial Testing :
-
Neurological Impact :
- Research on related compounds suggested that they may act as antagonists at certain neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. Compounds with similar structures were shown to modulate serotonin receptor activity, which is critical in mood regulation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC / MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 25 | |
| Compound B | Antimicrobial (S. aureus) | 15 | |
| Compound C | Neurotransmitter Modulation | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity | Observations |
|---|---|---|
| Pyrrolidine Ring | Neuroactivity | Enhances binding to neurotransmitter receptors |
| Methoxy Group | Increased Lipophilicity | Improves membrane penetration |
| Phenoxyacetamide Moiety | Antimicrobial | Exhibits broad-spectrum antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
